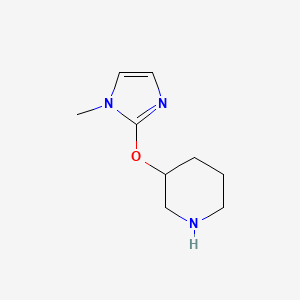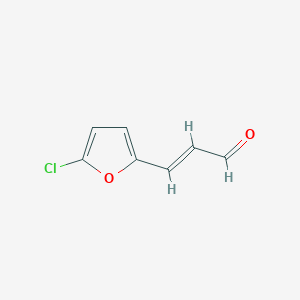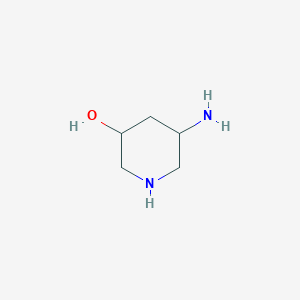
5-Aminopiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Aminopiperidin-3-ol is a heterocyclic organic compound that features a piperidine ring with an amino group at the 5-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopiperidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-nitropiperidin-3-ol, which can be achieved using hydrogenation in the presence of a palladium catalyst. Another method involves the reductive amination of 3-hydroxypiperidine with ammonia or an amine source under reducing conditions.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the nitro group to an amino group.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of 5-oxopiperidin-3-ol.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperidines.
Aplicaciones Científicas De Investigación
5-Aminopiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Aminopiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Piperidine: A basic structure without the amino and hydroxyl groups.
3-Hydroxypiperidine: Lacks the amino group at the 5-position.
5-Nitropiperidin-3-ol: Contains a nitro group instead of an amino group.
Uniqueness: 5-Aminopiperidin-3-ol is unique due to the presence of both amino and hydroxyl groups on the piperidine ring, which provides it with distinct chemical reactivity and potential for diverse applications in synthesis and drug development.
Propiedades
Fórmula molecular |
C5H12N2O |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
5-aminopiperidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3,6H2 |
Clave InChI |
WJROWXQXVGJHHA-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNCC1O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






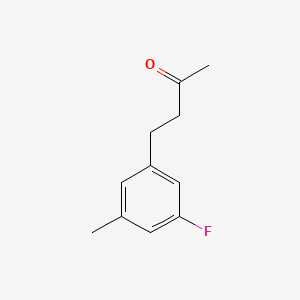

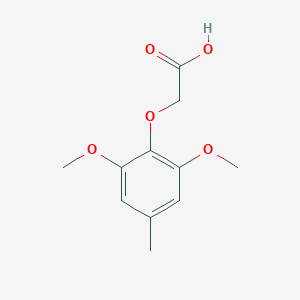
aminehydrochloride](/img/structure/B13602351.png)
aminedihydrochloride](/img/structure/B13602359.png)
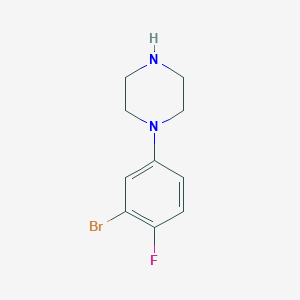
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13602385.png)

